molecular formula C12H16Cl2N4 B2977414 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride CAS No. 2230807-02-8

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride

Cat. No.: B2977414
CAS No.: 2230807-02-8
M. Wt: 287.19
InChI Key: JFVUFGLLFGOYLY-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVUFGLLFGOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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